molecular formula C30H30ClN3O2 B286482 1-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione

1-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione

Cat. No. B286482
M. Wt: 500 g/mol
InChI Key: LLGZHXKYLRDRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-55940 and belongs to the class of cannabinoids, which are compounds that interact with the endocannabinoid system in the body. CP-55940 has been found to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

CP-55940 acts by binding to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and immune function. CP-55940 has been found to have a high affinity for these receptors, leading to its potent effects.
Biochemical and Physiological Effects
CP-55940 has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant properties. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders.

Advantages and Limitations for Lab Experiments

CP-55940 has several advantages for use in laboratory experiments. This compound has a high potency and selectivity for the cannabinoid receptors, making it an ideal tool for studying the endocannabinoid system. However, CP-55940 also has limitations, including its high lipophilicity, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on CP-55940. One area of focus is the development of new drugs based on this compound for the treatment of neurological disorders. Another area of research is the study of the effects of CP-55940 on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, there is ongoing research on the safety and toxicity of this compound, as well as its potential for abuse.

Synthesis Methods

The synthesis of CP-55940 is a complex process that involves multiple steps. The most common method for synthesizing this compound involves the reaction of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinoline with 3-(diphenylmethylene)-2,5-pyrrolidinedione in the presence of a catalyst. This reaction results in the formation of the intermediate compound, which is then reacted with 1-(3-chlorophenyl)piperazine to yield CP-55940.

Scientific Research Applications

CP-55940 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the use of this compound in the treatment of various neurological disorders, including multiple sclerosis, epilepsy, and chronic pain. CP-55940 has been found to have neuroprotective effects and can reduce inflammation and oxidative stress in the brain.

properties

Molecular Formula

C30H30ClN3O2

Molecular Weight

500 g/mol

IUPAC Name

3-benzhydrylidene-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C30H30ClN3O2/c31-25-13-7-14-26(21-25)33-19-17-32(18-20-33)15-8-16-34-28(35)22-27(30(34)36)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-7,9-14,21H,8,15-20,22H2

InChI Key

LLGZHXKYLRDRCB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC(=CC=C5)Cl

Canonical SMILES

C1CN(CCN1CCCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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